6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[2-(aminomethyl)piperidin-1-yl]-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-14-11-7-12(16-9-15-11)17-6-4-3-5-10(17)8-13/h7,9-10H,2-6,8,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWZLLTBBKJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)N2CCCCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H21N
- Molecular Weight : 235.33 g/mol
- CAS Number : 1903604-53-4
The compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and neuroprotection. Its structural features suggest potential activity as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.
Pharmacological Effects
- Acetylcholinesterase Inhibition :
- Neuroprotective Properties :
- Cognitive Enhancement :
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of similar compounds:
| Study | Compound | AChE Inhibition (IC50) | Neuroprotective Effects | Cognitive Improvement |
|---|---|---|---|---|
| Compound A | 2.31 µM | Yes | Yes | |
| Compound B | 10.87 µM | Moderate | Yes | |
| Compound C | 5.24 µM | Strong | Yes |
These studies highlight the potential of piperidine and pyrimidine derivatives in developing drugs that target neurodegenerative diseases.
Scientific Research Applications
Kinase Activity Modulation
One of the primary applications of this compound is its use as a kinase activity modulator . Kinases are enzymes that catalyze the transfer of phosphate groups to substrates, a crucial process in cellular signaling pathways. The modulation of kinase activity can lead to significant therapeutic effects, particularly in cancer treatment where aberrant kinase activity is often implicated.
A patent (CN106946796B) describes the synthesis and application of aminopyrimidine derivatives, including this compound, as effective agents for regulating kinase activity. These compounds have shown promise in treating diseases characterized by excessive cell proliferation, such as various cancers .
Anticancer Properties
The compound has been investigated for its potential anticancer properties. Research indicates that it can inhibit specific kinases involved in cancer cell proliferation and survival pathways. By targeting these kinases, the compound may help to suppress tumor growth and enhance the efficacy of existing cancer therapies.
The development of derivatives with similar structures has been documented, showing varied effectiveness against different cancer types, suggesting that modifications to the piperidine or pyrimidine moieties can enhance biological activity .
Case Study 1: Inhibition of Tumor Growth
In a study published by the Royal Society of Chemistry, compounds similar to 6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results demonstrated a significant reduction in tumor size when treated with these compounds compared to control groups .
Case Study 2: Targeting Specific Kinases
Another relevant study focused on the compound's ability to selectively inhibit certain kinases associated with cancer progression. The results indicated that this compound could effectively reduce phosphorylation levels of target proteins involved in cell cycle regulation, leading to increased apoptosis in cancer cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Activity | Notes |
|---|---|---|---|
| This compound | Structure | Kinase modulator | Effective against several cancer types |
| 6-(4-(trifluoromethyl)phenyl)piperazin-1-yl]-5-fluoropyrimidin-4-amine | Structure | Anticancer | Similar mechanism of action |
| 6-(4-(chlorophenyl)piperazin-1-yl]-5-methoxypyrimidin-4-amine | Structure | Moderate efficacy | Potential for further optimization |
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs differ in substituent groups, heterocyclic rings, and stereoelectronic properties. Key comparisons include:
6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine
- Substituents: N-methyl (vs. N-ethyl) and 3-aminomethyl-piperidine (vs. 2-aminomethyl).
- Molecular Formula : C₁₂H₂₀N₆.
- Molecular Weight : 260.33 g/mol.
- The N-methyl group lowers lipophilicity (logP ~1.2) relative to the ethyl analog .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Substituents : Piperazine ring (vs. piperidine) and N-butyl chain.
- Molecular Formula : C₁₃H₂₄N₆.
- Molecular Weight : 276.38 g/mol.
- Key Differences : Piperazine’s additional nitrogen increases basicity (pKa ~9.5 vs. ~8.2 for piperidine), enhancing solubility in acidic environments. The butyl group confers higher lipophilicity (logP ~2.8), which may reduce aqueous solubility .
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
- Substituents: 4-aminopiperidine (vs. 2-aminomethyl-piperidine) and N-allyl group.
- Molecular Formula : C₁₄H₂₂N₆.
- Molecular Weight : 274.36 g/mol.
- The 4-amino group on piperidine may limit hydrogen-bonding versatility compared to the 2-aminomethyl group .
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine
- Substituents : Chlorine at pyrimidine 6-position and N,N-dimethyl.
- Molecular Formula : C₇H₉ClN₄.
- Molecular Weight : 184.62 g/mol.
- Key Differences : The chloro group acts as a leaving group, making this compound reactive in nucleophilic substitutions. The absence of a piperidine ring reduces steric complexity .
Physicochemical and Pharmacological Properties
Notes:
- The target compound’s ethyl group balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Piperidine-based analogs generally show higher metabolic stability than piperazine derivatives due to reduced basicity .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine typically follows a convergent approach involving:
- Construction of the pyrimidine ring with appropriate substitution at the 4- and 6-positions.
- Preparation of the piperidine ring bearing the aminomethyl substituent.
- Coupling of the piperidinyl fragment to the pyrimidine core via nucleophilic substitution or amination.
This approach allows for modular synthesis and optimization of each fragment before final assembly.
Preparation of the Pyrimidine Core
The pyrimidine nucleus, specifically the 4-amino-6-substituted pyrimidine, is often synthesized via condensation reactions involving β-alkoxypropionitriles and amidines or guanidines.
- Starting from β-alkoxypropionitriles, the synthesis proceeds through formation of α-formyl-β-alkoxypropionitriles by condensation with alkyl formates in the presence of alkali metal alkoxides.
- Alkylation of the α-formyl intermediate, for example with dimethyl sulfate, yields enol ethers.
- Subsequent condensation with acetamidine or related amidine derivatives affords 5-alkoxymethylpyrimidines, which serve as key intermediates for further functionalization.
This method benefits from the use of Lewis acid catalysts such as aluminum oxide (Al2O3) and controlled temperature ranges (180–350 °C) to optimize yields and purity.
Coupling of Piperidine to Pyrimidine
The key step involves nucleophilic substitution at the 6-position of the pyrimidine ring by the piperidinyl amine:
- The 6-position of pyrimidine, often activated as a halide (e.g., 6-chloropyrimidine derivative), undergoes nucleophilic aromatic substitution with the secondary amine of the piperidinyl fragment.
- Reaction conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol and may use palladium catalysts (e.g., Pd/C) to facilitate coupling.
- Reaction temperatures range from ambient to reflux depending on substrate reactivity.
This step yields the desired 6-(2-(aminomethyl)piperidin-1-yl)pyrimidine intermediate.
N-Ethylation of the Pyrimidin-4-amine
The final modification involves N-ethylation at the 4-amino position of the pyrimidine:
- This can be achieved by alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alternatively, reductive amination with acetaldehyde followed by reduction can introduce the N-ethyl substituent.
- Careful control of stoichiometry and reaction time is essential to avoid over-alkylation or side reactions.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- High purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrimidine ring formation | β-alkoxypropionitrile, alkyl formate, acetamidine, Al2O3 catalyst, 180–350 °C | Modular synthesis of substituted pyrimidine |
| 2 | Aminomethyl piperidine synthesis | Reductive amination of 2-piperidinone, formaldehyde or halomethyl piperidine, ammonia | Installation of aminomethyl group |
| 3 | Nucleophilic aromatic substitution | 6-chloropyrimidine derivative, aminomethyl piperidine, DMSO or ethanol, Pd/C catalyst | Coupling of piperidine to pyrimidine |
| 4 | N-Ethylation | Ethyl bromide or acetaldehyde + reduction, base | Introduction of N-ethyl group at 4-amino |
| 5 | Purification | Recrystallization, chromatography | Ensures high purity and yield |
Research Findings and Optimization Notes
- The use of Lewis acid catalysts such as Al2O3 in pyrimidine synthesis improves yield and reduces by-products.
- Reductive amination for aminomethyl piperidine formation is preferred for its simplicity and selectivity.
- Pd/C catalysis in coupling steps enhances reaction rates and selectivity, allowing milder conditions and better yields.
- Continuous flow reactors and automated synthesis systems are emerging technologies to scale up production while maintaining quality.
- Purification by recrystallization from suitable solvents ensures removal of impurities and side products, critical for pharmaceutical-grade material.
Q & A
Q. What are the recommended synthetic routes for 6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine, and what purification methods ensure high yield and purity?
The compound can be synthesized via reductive amination using sodium borohydride in methanol, followed by nucleophilic substitution under nitrogen atmosphere. Key intermediates are purified via column chromatography (ethanol-dichloromethane gradients) and characterized by H/C NMR and ESI-MS . For large-scale synthesis, lithium aluminum hydride (LiAlH) in anhydrous dioxane is effective, with final purification using silica gel chromatography (5–10% ethanol in dichloromethane) . Yield optimization requires strict control of reaction temperature (0°C to room temperature) and stoichiometric ratios of alkylating agents .
Q. How should researchers characterize the purity and structural integrity of this compound?
Purity is validated via HPLC (≥95%), while structural confirmation relies on:
- NMR Spectroscopy : H NMR signals for the piperidine NH group appear at δ 1.8–2.2 ppm, and pyrimidine ring protons resonate as doublets near δ 8.2–8.5 ppm .
- Mass Spectrometry : ESI-MS shows [M+H] peaks at m/z 276.3 (calc. 276.2), with HRMS confirming molecular formula CHN .
- Melting Point : Consistent melting points (e.g., 75–78°C) indicate crystallinity and absence of polymorphic impurities .
Advanced Research Questions
Q. How can researchers analyze hydrogen bonding and conformational dynamics in this compound’s crystal structure?
X-ray crystallography reveals intramolecular N–H···N hydrogen bonds between the piperidine NH and pyrimidine N atoms, forming a six-membered ring (bond length: 2.89 Å). Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) indicate steric interactions. Weak C–H···π and C–H···O bonds stabilize crystal packing, as observed in polymorphic analogs .
Q. What methodologies resolve discrepancies in spectroscopic data during structure elucidation?
Conflicting NMR signals (e.g., overlapping NH and solvent peaks) are resolved by:
- Deuterated Solvent Swapping : Use DMSO-d to distinguish exchangeable protons.
- 2D NMR (COSY, HSQC) : Correlate H–C signals for the aminomethyl group (C7–H7 at δ 3.4–3.6 ppm) .
- X-ray Diffraction : Absolute configuration validation via Flack parameter analysis .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for enzyme inhibition?
- Enzyme Assays : Test inhibition of methionine aminopeptidase-1 (MetAP-1) using fluorogenic substrates (e.g., Co-dependent hydrolysis) .
- Analog Synthesis : Modify the aminomethylpiperidine group to assess steric effects (e.g., bulkier substituents reduce IC by 50%) .
- Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding poses in MetAP-1’s active site, guided by trifluoromethyl group interactions .
Q. What strategies optimize reaction conditions for scaled-up synthesis while minimizing byproducts?
- DOE (Design of Experiments) : Vary solvent polarity (acetonitrile vs. THF) and base strength (KCO vs. NaH) to maximize yield (>85%) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine peaks at 1650 cm) to halt reactions at 90% conversion .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., over-alkylation) by precise residence time control .
Q. How can researchers analyze the compound’s inhibitory effects on metalloenzymes?
- Kinetic Assays : Measure values using Lineweaver-Burk plots with varying substrate concentrations .
- Metal Chelation Studies : ICP-MS quantifies Co/Mn depletion in enzyme solutions, confirming competitive inhibition .
- Circular Dichroism : Monitor enzyme conformational changes upon inhibitor binding (e.g., α-helix loss at 208 nm) .
Q. What techniques elucidate the compound’s conformational flexibility in solution?
- VT-NMR (Variable Temperature NMR) : At 233 K, restricted rotation of the piperidine ring resolves diastereotopic H2/H6 protons .
- NOESY : Cross-peaks between pyrimidine H4 and piperidine H2 confirm cis conformation in solution .
- DFT Calculations : B3LYP/6-31G(d) models predict energy barriers (ΔG ≈ 12 kcal/mol) for ring puckering .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
